Lesinurad Impurity 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

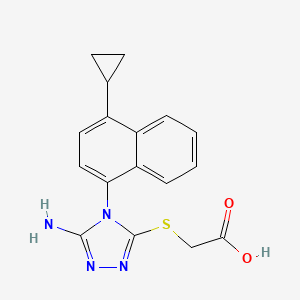

Lesinurad Impurity 2, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.41. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . By inhibiting these transporters, Lesinurad can effectively control the levels of uric acid in the body .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . This inhibition results in an increase in the excretion of uric acid, as the reuptake of uric acid from the renal tubules is reduced . Consequently, this leads to a decrease in serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Lesinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1 and OAT4, Lesinurad disrupts the reabsorption of uric acid, leading to increased uric acid excretion . This ultimately results in lower serum uric acid levels .

Pharmacokinetics

The pharmacokinetic properties of Lesinurad include its absorption, distribution, metabolism, and excretion (ADME). Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Approximately 30% to 40% of Lesinurad is excreted unchanged in urine

Result of Action

The primary result of Lesinurad’s action is a significant decrease in serum uric acid levels . This is achieved through increased urinary excretion of uric acid .

Analyse Biochimique

Biochemical Properties

Lesinurad Impurity 2 interacts with several enzymes and proteins in the body. It has been observed to significantly decrease serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity . These interactions suggest that this compound plays a role in purine metabolism, which is crucial for the regulation of uric acid levels .

Cellular Effects

This compound has been found to influence various cellular processes. It can reverse alterations in renal mURAT-1 and mOAT-1 expressions, as well as alterations in the immunoreactivity of Bcl2 . These effects suggest that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been observed to decrease the expression of Gda and PNP, which are involved in purine metabolism . This suggests that this compound may act as an inhibitor of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been found to result in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the administration of this compound resulted in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters such as mURAT-1 and mOAT-1, which are involved in the transport of uric acid .

Activité Biologique

Lesinurad, a selective uric acid reabsorption inhibitor, primarily targets the URAT1 transporter in the kidneys to enhance uric acid excretion. However, its impurity, known as Lesinurad Impurity 2, has garnered interest for its potential biological activity and implications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical relevance.

This compound is structurally related to lesinurad and may share similar mechanisms of action. The primary pharmacological activity of lesinurad involves:

- Inhibition of URAT1 : Lesinurad inhibits the human uric acid transporter 1 (hURAT1) with an IC50 of approximately 7.3 μM, which is critical for the reabsorption of uric acid in the renal proximal tubules .

- Inhibition of OAT4 : Additionally, lesinurad inhibits organic anion transporter 4 (OAT4), another transporter involved in uric acid reabsorption, with an IC50 of 3.7 μM .

These actions lead to increased urinary excretion of uric acid and reduced serum uric acid (sUA) levels, which is particularly beneficial for patients with gout.

Pharmacodynamics

The pharmacodynamic profile of lesinurad indicates significant reductions in sUA levels when used alone or in combination with allopurinol. In clinical trials:

- Efficacy : Lesinurad achieved mean percent reductions from baseline sUA levels of 16%, 22%, and 30% at doses of 200 mg, 400 mg, and 600 mg respectively, compared to a 3% increase with placebo .

- Safety : The most common treatment-emergent adverse events included gout flares and headaches, with no serious adverse events reported .

Case Studies

A notable case study involved a phase II clinical trial assessing the efficacy and tolerability of lesinurad in combination with allopurinol in patients with inadequate response to allopurinol alone. The study included:

- Participants : 227 patients were randomized to receive either lesinurad or placebo alongside their existing allopurinol regimen.

- Outcomes : Significant reductions in sUA were observed across all doses of lesinurad compared to placebo, confirming its role as an effective adjunct therapy for hyperuricemia .

Comparative Analysis

The following table summarizes the biological activities and pharmacological properties of lesinurad and its impurity:

| Property | Lesinurad | This compound |

|---|---|---|

| Primary Target | URAT1 | Similar mechanism likely |

| IC50 against URAT1 | 7.3 μM | Not explicitly defined |

| IC50 against OAT4 | 3.7 μM | Not explicitly defined |

| Clinical Efficacy | Significant reduction in sUA | Unknown |

| Common Adverse Effects | Gout flares, headache | Unknown |

Propriétés

IUPAC Name |

2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJPEWHULFCRBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.